2-(2-methylphenoxy)-N'-(4-pyridinylmethylene)acetohydrazide
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Description
Synthesis Analysis
The synthesis of similar compounds involves refluxing precursors such as o-cresol, ethyl chloroacetate, and anhydrous potassium carbonate in dry acetone, leading to crystallization in specific crystal systems. This process is indicative of the methods that could be applied to synthesize “2-(2-methylphenoxy)-N'-(4-pyridinylmethylene)acetohydrazide” under similar conditions (Sharma et al., 2015).
Molecular Structure Analysis
The compound of interest is expected to crystallize in a monoclinic crystal system, similar to its analogs. These structures are typically refined using single crystal x-ray diffraction data, which reveals details such as unit cell parameters and the arrangement of molecules in the crystal lattice. The molecules are often linked by various types of hydrogen bonds, forming infinite two-dimensional networks (Sharma et al., 2015).
Chemical Reactions and Properties
Compounds with similar structures undergo chemoselective reactions, such as the palladium-catalyzed addition to 2-chloropyridine, followed by dehydration under specific conditions. These reactions are crucial for synthesizing heterocyclic compounds, indicating the reactive nature and potential chemical versatility of “this compound” (Reichelt et al., 2010).
Physical Properties Analysis
Physical properties such as crystal structure, melting point, and solubility are determined using various spectroscopic and analytical techniques. The crystallization behavior, unit cell dimensions, and specific interactions within the crystal lattice provide insights into the physical characteristics of the compound. These properties are crucial for understanding the material's stability, solubility, and potential applications (Sharma et al., 2015).
Chemical Properties Analysis
The chemical properties of “this compound” can be inferred from studies on similar compounds, which show a range of interactions and reactivities. These include the formation of hydrogen bonds and the ability to undergo specific reactions that alter the compound's structure and functionality. Understanding these properties is essential for predicting the compound's behavior in various chemical environments (Reichelt et al., 2010).
Scientific Research Applications
Nonlinear Optical Properties
One study focused on the synthesis and characterization of hydrazones, including compounds similar to 2-(2-methylphenoxy)-N'-(4-pyridinylmethylene)acetohydrazide, to investigate their nonlinear optical properties. These compounds were found to exhibit two-photon absorption, indicating potential applications in optical device applications such as optical limiters and switches (Naseema et al., 2010).
Antimicrobial Applications
Several studies have synthesized and characterized novel compounds derived from this compound or its analogs, evaluating their antimicrobial activities. These compounds displayed significant antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Fuloria et al., 2009).
Analgesic and Anti-inflammatory Applications
Another area of research explored the synthesis of derivatives for evaluating their analgesic and anti-inflammatory activities. The synthesized compounds demonstrated potent effects in animal studies, suggesting their potential for developing new analgesic and anti-inflammatory drugs (Dewangan et al., 2015).
Supramolecular Architectures
Research into the synthesis and characterization of pyridine-based hydrazone derivatives has revealed the formation of supramolecular architectures due to hydrogen bonding. These studies provide insights into the design of materials with specific properties, such as nonlinear optical (NLO) characteristics, which could be useful in various technological applications (Khalid et al., 2021).
Fluoroionophores for Metal Detection
The development of fluoroionophores based on certain derivatives demonstrates their potential in metal detection, particularly for recognizing zinc and cadmium ions in solutions. This highlights the compound's utility in environmental monitoring and bioimaging applications (Hong et al., 2012).
properties
IUPAC Name |
2-(2-methylphenoxy)-N-[(E)-pyridin-4-ylmethylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-12-4-2-3-5-14(12)20-11-15(19)18-17-10-13-6-8-16-9-7-13/h2-10H,11H2,1H3,(H,18,19)/b17-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPUCKRJCKBYIH-LICLKQGHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NN=CC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1OCC(=O)N/N=C/C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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